5-tert-Butyl-1,3,4-thiadiazol-2-amine CAS number 39222-73-6 properties
5-tert-Butyl-1,3,4-thiadiazol-2-amine CAS number 39222-73-6 properties
CAS Number: 39222-73-6
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 5-tert-Butyl-1,3,4-thiadiazol-2-amine. The information is intended to support research and development activities in medicinal chemistry and materials science.
Physicochemical Properties
5-tert-Butyl-1,3,4-thiadiazol-2-amine is a yellow crystalline solid.[1] Its core structure consists of a five-membered 1,3,4-thiadiazole ring substituted with a tert-butyl group at the 5-position and an amine group at the 2-position.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁N₃S | [2] |
| Molecular Weight | 157.24 g/mol | [3] |
| Melting Point | 183-187 °C | [3] |
| Boiling Point (Predicted) | 272.3 ± 23.0 °C | [1] |
| Density (Predicted) | 1.170 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 3.99 ± 0.10 | [1] |
| InChI Key | ICXDPEFCLDSXLI-UHFFFAOYSA-N | [2] |
| SMILES | CC(C)(C)c1nnc(N)s1 | [3] |
Spectroscopic Data
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Infrared (IR) Spectrum: The NIST WebBook provides a gas-phase IR spectrum for this compound.[2]
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Mass Spectrum: An electron ionization mass spectrum is also available from the NIST WebBook.[2]
Experimental Protocols
Synthesis of 5-tert-Butyl-1,3,4-thiadiazol-2-amine
A general method for the preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles has been described in the patent literature. The following protocol is adapted from this general procedure for the specific synthesis of 5-tert-Butyl-1,3,4-thiadiazol-2-amine.
Materials:
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Pivalic acid (trimethylacetic acid)
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Thiosemicarbazide
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Sulfuric acid (H₂SO₄)
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Polyphosphoric acid (PPA)
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Water
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Hydrocarbon solvent (e.g., toluene)
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Base (e.g., sodium hydroxide solution)
Procedure:
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Prepare a mineral acid medium by mixing sulfuric acid and polyphosphoric acid.
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To the cooled acid mixture, add thiosemicarbazide and pivalic acid.
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Heat the reaction mixture to facilitate cyclodehydration.
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After the reaction is complete, quench the mixture with water.
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Neutralize the solution with a suitable base.
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Extract the product with a hydrocarbon solvent.
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Isolate the product by evaporation of the solvent.
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The crude product can be further purified by recrystallization.
Below is a DOT script for a diagram illustrating the synthesis workflow.
Caption: Synthesis of 5-tert-Butyl-1,3,4-thiadiazol-2-amine.
Potential Antifungal Activity Screening
Derivatives of 2-amino-1,3,4-thiadiazole have shown promising antifungal activity. The proposed mechanism for some derivatives involves the disruption of cell wall biogenesis or the inhibition of ergosterol biosynthesis in fungi.[4][5] A general protocol for screening the antifungal activity of 5-tert-Butyl-1,3,4-thiadiazol-2-amine is outlined below.
Materials:
-
5-tert-Butyl-1,3,4-thiadiazol-2-amine
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Fungal strains (e.g., Candida albicans, Aspergillus niger)
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Appropriate fungal growth medium (e.g., Sabouraud Dextrose Agar/Broth)
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Positive control (e.g., Fluconazole)
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Negative control (solvent, e.g., DMSO)
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Sterile microplates (96-well)
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Spectrophotometer
Procedure (Broth Microdilution Method):
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Prepare a stock solution of the test compound in a suitable solvent.
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Prepare serial dilutions of the compound in the fungal growth medium in a 96-well microplate.
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Inoculate each well with a standardized suspension of the fungal strain.
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Include positive and negative controls on each plate.
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Incubate the plates at an appropriate temperature for 24-48 hours.
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Determine the Minimum Inhibitory Concentration (MIC) by observing the lowest concentration of the compound that visibly inhibits fungal growth. This can be done visually or by measuring the optical density using a spectrophotometer.
The following DOT script illustrates a potential antifungal mechanism.
Caption: Potential Antifungal Mechanisms of Action.
Corrosion Inhibition Evaluation
Thiadiazole derivatives are known to act as corrosion inhibitors for various metals and alloys. Their effectiveness is attributed to the presence of heteroatoms (N, S) which can coordinate with the metal surface, forming a protective film.
Materials:
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Metal coupons (e.g., mild steel, copper)
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Corrosive medium (e.g., 1M HCl solution)
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5-tert-Butyl-1,3,4-thiadiazol-2-amine (inhibitor)
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Potentiostat/Galvanostat for electrochemical measurements
Procedure (Potentiodynamic Polarization):
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Prepare the corrosive solution with and without various concentrations of the inhibitor.
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Immerse the prepared metal coupon (working electrode), a reference electrode (e.g., SCE), and a counter electrode (e.g., platinum) in the test solution.
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Allow the system to stabilize by measuring the open circuit potential (OCP).
-
Perform a potentiodynamic polarization scan by sweeping the potential from a cathodic to an anodic value relative to the OCP.
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Record the resulting current density.
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Analyze the polarization curves to determine the corrosion potential (Ecorr), corrosion current density (icorr), and calculate the inhibition efficiency.
The logical relationship of corrosion inhibition is depicted in the following diagram.
Caption: Mechanism of Corrosion Inhibition.
Safety and Handling
5-tert-Butyl-1,3,4-thiadiazol-2-amine is harmful if swallowed or inhaled and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a respirator, should be worn when handling this compound.[3] It should be used in a well-ventilated area or a chemical fume hood.[4] Store in a tightly closed container in a dry and well-ventilated place.[6]
Disclaimer
This document is intended for informational purposes only and is not a substitute for professional scientific or medical advice. The experimental protocols provided are generalized and may require optimization for specific laboratory conditions and applications. All handling and experiments should be conducted in accordance with established laboratory safety practices.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-5-tert-butyl-1,3,4-thiadiazole 97 39222-73-6 [sigmaaldrich.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
